molecular formula C14H18N2O2 B3345350 Piperazine, 1-acetyl-4-(4-acetylphenyl)- CAS No. 104080-54-8

Piperazine, 1-acetyl-4-(4-acetylphenyl)-

Cat. No. B3345350
CAS RN: 104080-54-8
M. Wt: 246.3 g/mol
InChI Key: AALVLJFUJNCVMZ-UHFFFAOYSA-N
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Description

“Piperazine, 1-acetyl-4-(4-acetylphenyl)-” is a piperazine derivative . It is a structural analog of acetaminophen . The molecular formula is C12H16N2O2 . It has an average mass of 220.268 Da and a monoisotopic mass of 220.121185 Da .


Synthesis Analysis

The synthesis process of “Piperazine, 1-acetyl-4-(4-acetylphenyl)-” involves adding alkali and acid hydride into the alcohol-water solution of 4-hydroxy phenyl piperazine dihydrobromide . The reaction material 4-hydroxy phenyl piperazine dihydrobromide is prepared with 40% concentration HBr . This method has a high product yield and purity .


Molecular Structure Analysis

The molecular structure of “Piperazine, 1-acetyl-4-(4-acetylphenyl)-” is analyzed using various spectroscopic techniques . The structure, properties, spectra, suppliers, and links for this compound are available on ChemSpider .


Physical And Chemical Properties Analysis

“Piperazine, 1-acetyl-4-(4-acetylphenyl)-” appears as a white to off-white to pink powder . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Safety and Hazards

“Piperazine, 1-acetyl-4-(4-acetylphenyl)-” is harmful if swallowed and may cause eye, skin, and respiratory tract irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)13-3-5-14(6-4-13)16-9-7-15(8-10-16)12(2)18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALVLJFUJNCVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630774
Record name 1-[4-(4-Acetylphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-acetyl-4-(4-acetylphenyl)-

CAS RN

104080-54-8
Record name 1-[4-(4-Acetylphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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